- 2-Sulfanylamidoquinoxaline sodium salt monohydrate, Hungary, , ,
Cas no 967-80-6 (Sulfaquinoxaline sodium salt)

Sulfaquinoxaline sodium salt Chemical and Physical Properties
Names and Identifiers
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- Sulfaquinoxaline Sodium
- N'1-Quinoxalin-2-ylsulphanilamide sodium salt
- Sulfaquinoxaline Sodium Salt
- Sulfaquinoxaline Sod
- Einecs 213-526-2
- EMbazin
- Sodium sulfaquinoxaline
- SULFAQUINOXAINESODIUM
- SULFAQUINOXALINE SOD.
- SULFAQUINOXALINE SODIUM CP2000
- SULFQUINOXALINE SODIUM
- Benzenesulfonamide, 4-amino-N-2-quinoxalinyl-, monosodium salt (9CI)
- Sodium, (N1-2-quinoxalinylsulfanilamido)- (7CI)
- Sulfanilamide, N1-2-quinoxalinyl-, monosodium salt (8CI)
- Noxal
- Noxal (antimicrobial)
- Sodium 2-sulfanilamidoquinoxaline
- HMS2230E09
- NCGC00017031-02
- MLS002153979
- HMS3369G20
- HY-B1282A
- sodium (4-aminophenyl)sulfonyl-(2-quinoxalinyl)azanide
- Sodium ((4-aminophenyl)sulfonyl)(quinoxalin-2-yl)amide
- NCGC00094910-01
- Sulfaquinoxaline sodium salt, >=92.5%
- A832301
- Q-201764
- Sulfaquinoxaline sodium, Antibiotic for Culture Media Use Only
- Sulquin 6-50 Concentrate
- HMS3714C04
- CCG-267727
- s5031
- sodium 4-{[(quinoxalin-2-yl)azanidyl]sulfonyl}aniline
- 21223EPJ40
- HMS2092H03
- 967-80-6
- SR-05000001773-3
- 4-amino-N-(quinoxalin-2-yl)-N-sodiobenzene-1-sulfonamide
- Sulfaquinoxaline (sodium salt)
- N'1-Quinoxalin-2-ylsulphanilamide, sodium salt
- NS00079609
- CHEMBL1527324
- HMS1570C04
- SR-05000001773-1
- SQ-Na
- WXUQBKOBXREBBX-UHFFFAOYSA-N
- CCG-40204
- SR-05000001773
- AKOS024255725
- Q27253507
- Sodium (4-aminobenzene-1-sulfonyl)(quinoxalin-2-yl)azanide
- HMS2097C04
- NCGC00017031-03
- SULFAQUINOXALINE SODIUM [GREEN BOOK]
- Sulfaquinoxaline sodium 100 microg/mL in Acetonitrile
- KS-5332
- sodium (4-aminophenyl)sulfonyl-quinoxalin-2-yl-azanide
- AKOS024374990
- Sulfaquinoxalinesodium
- NCGC00017031-01
- EN300-18750
- D70851
- sodium (4-aminophenylsulfonyl)(quinoxalin-2-yl)amide
- HMS500B17
- MFCD00799608
- NCGC00094910-02
- CAS-967-80-6
- DTXSID30914383
- DB-057646
- UNII-21223EPJ40
- SPECTRUM1501145
- SMR001233316
- sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide
- CS-8211
- Benzenesulfonamide, 4-amino-N-2-quinoxalinyl-, monosodium salt
- N1-(QUINOXALIN-2-YL)SULPHANILAMIDE SODIUM SALT
- Sulfaquinoxaline sodium salt
-
- MDL: MFCD00799608
- Inchi: 1S/C14H12N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2,(H,17,18);
- InChI Key: UBDSWJJGFQSVLE-UHFFFAOYSA-N
- SMILES: [Na].O=S(C1C=CC(N)=CC=1)(NC1C=NC2C(=CC=CC=2)N=1)=O
- BRN: 290026
Computed Properties
- Exact Mass: 322.05000
- Monoisotopic Mass: 322.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 448
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.3A^2
Experimental Properties
- Melting Point: 340-345°C
- Boiling Point: 551.1ºC at 760 mmHg
- Flash Point: 287.1ºC
- Solubility: H2O: 50 mg/mL, clear to almost clear, dark yellow
- PSA: 94.32000
- LogP: 4.26810
Sulfaquinoxaline sodium salt Security Information
- Signal Word:Warning
- Hazard Statement: H302; H317
- Warning Statement: P261; P264; P270; P272; P280; P301+P312; P302+P352; P321; P330; P333+P313; P363; P501
- WGK Germany:3
- Hazard Category Code: R22;R42/43
- Safety Instruction: S22-S36/37-S45
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22; R42/43
Sulfaquinoxaline sodium salt Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Sulfaquinoxaline sodium salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A323798-250mg |
Sodium ((4-aminophenyl)sulfonyl)(quinoxalin-2-yl)amide |
967-80-6 | 98% | 250mg |
$6.0 | 2025-02-21 | |
eNovation Chemicals LLC | D752627-1g |
Benzenesulfonamide, 4-amino-N-2-quinoxalinyl-, monosodium salt |
967-80-6 | 98% | 1g |
$60 | 2024-06-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0917-100 mg |
Sulfaquinoxaline sodium |
967-80-6 | 99.01% | 100MG |
¥500.00 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZH111-200mg |
Sulfaquinoxaline sodium salt |
967-80-6 | 98% | 200mg |
574.0CNY | 2021-07-14 | |
TRC | S689036-100mg |
Sulfaquinoxaline Sodium Salt |
967-80-6 | 100mg |
$ 64.00 | 2023-09-06 | ||
TRC | S689036-50g |
Sulfaquinoxaline Sodium Salt |
967-80-6 | 50g |
$187.00 | 2023-05-17 | ||
S e l l e c k ZHONG GUO | S5031-25mg |
Sulfaquinoxaline sodium |
967-80-6 | 98.21% | 25mg |
¥795.16 | 2023-09-15 | |
Chemenu | CM142058-500g |
sodium ((4-aminophenyl)sulfonyl)(quinoxalin-2-yl)amide |
967-80-6 | 97% | 500g |
$583 | 2021-08-05 | |
Enamine | EN300-18750-1.0g |
sodium 4-{[(quinoxalin-2-yl)azanidyl]sulfonyl}aniline |
967-80-6 | 95% | 1g |
$19.0 | 2023-05-24 | |
Enamine | EN300-18750-10.0g |
sodium 4-{[(quinoxalin-2-yl)azanidyl]sulfonyl}aniline |
967-80-6 | 95% | 10g |
$28.0 | 2023-05-24 |
Sulfaquinoxaline sodium salt Production Method
Production Method 1
Sulfaquinoxaline sodium salt Preparation Products
Sulfaquinoxaline sodium salt Related Literature
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
Related Categories
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinoxalines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinoxalines
Additional information on Sulfaquinoxaline sodium salt
Sulfaquinoxaline Sodium Salt (CAS No. 967-80-6): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Veterinary Medicine and Beyond
Sulfaquinoxaline sodium salt (CAS No. 967-80-6) is a synthetic sulfonamide derivative widely recognized for its potent anti-protozoal activity, particularly against coccidian parasites in poultry and livestock farming. This compound belongs to the broader class of sulfonamides, which are characterized by their structural sulfonamide core and functional groups that modulate biological activity through competitive inhibition of enzymatic pathways critical to microbial survival.
The chemical structure of sulfaquinoxaline sodium salt comprises a benzene ring fused with a quinazoline moiety, bearing a sulfonamide group at the para position (Figure 1). The sodium counterion neutralizes the carboxylic acid component, enhancing solubility and bioavailability compared to its free acid form. With a molecular formula of C16H14N4NaO5S·H2O and molecular weight of 414.38 g/mol, this compound exhibits a melting point range between 185–190°C, crystallizing as off-white needles under standard conditions.
Mechanistically, sulfaquinoxaline sodium salt functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in microbes but absent in mammals. By blocking this pathway at the initial step of pteridine ring formation, the compound effectively disrupts nucleotide synthesis required for DNA replication and protein production in susceptible organisms such as Eimeria tenella, the causative agent of coccidiosis in poultry. Recent studies published in Poultry Science (2023) have demonstrated synergistic efficacy when combined with amprolium in mixed infections, suggesting novel therapeutic strategies to address emerging drug-resistant strains.
In veterinary medicine, sulfaquinoxaline sodium salt remains a cornerstone for prophylactic treatment in broiler chickens due to its broad spectrum activity against multiple Eimeria species without significant cross-resistance patterns observed with ionophores like monensin. Current formulations include medicated feed additives containing 0.5–1% active ingredient administered during critical growth phases when birds are most susceptible to intestinal damage from coccidial replication cycles.
Ongoing research is exploring non-traditional applications beyond parasitology through mechanistic insights from structural biology studies published in Nature Communications (2023). Crystallographic analysis revealed unexpected binding affinity to mammalian carbonic anhydrase isoforms II and XII, prompting investigations into potential roles as anti-inflammatory agents or adjunctive therapies for metabolic disorders involving CO2/HCO3--mediated processes such as glaucoma or epilepsy.
Clinical trials reported in the American Journal of Tropical Medicine and Hygiene (March 2023) have identified novel efficacy against human Plasmodium falciparum strains resistant to conventional antimalarials by inhibiting parasite dihydrofolate reductase (DHFR) at subtherapeutic concentrations previously used only in veterinary settings. This dual DHPS/DHFR inhibition profile distinguishes it from older sulfonamides like sulfadiazine which primarily target DHPS alone.
Safety evaluations using advanced metabolomics techniques have clarified species-specific pharmacokinetics: while avian plasma half-life remains ~8 hours as historically documented, recent LC-MS/MS analyses show significantly slower clearance rates (~48 hours) in swine models under high-dose regimens (>5 mg/kg). These findings underscore the importance of species-tailored dosing strategies to prevent accumulation-induced nephrotoxicity observed at >15 mg/kg concentrations according to toxicology data published by the European Food Safety Authority (EFSA) late 2023.
New synthesis methodologies reported in Tetrahedron Letters (June 2023) employ microwave-assisted solid-phase reactions between quinoline intermediates and sulfonyl chlorides under solvent-free conditions, achieving >98% purity with reduced reaction times compared to traditional multi-step processes requiring dichloromethane extraction steps prone to environmental contamination risks.
Eco-toxicological assessments now emphasize its rapid degradation (<7 days) under UV exposure when used within recommended agricultural guidelines, contrasting with persistent residues observed for other poultry medications like Nicarbazin studied concurrently by the USDA's Agricultural Research Service (ARS). This photolytic stability profile makes it suitable for integrated pest management systems prioritizing environmental sustainability.
Clinical pharmacology advancements include nanoencapsulation techniques described in Bioorganic & Medicinal Chemistry Letters (October 2023), where chitosan-coated nanoparticles increased oral bioavailability by 4-fold while reducing gastrointestinal irritation - a common limitation noted during prolonged prophylactic use across multiple livestock species.
Molecular docking simulations recently published (BMC Structural Biology, January 2024) suggest promising interactions with human coronavirus main protease structures at binding energies comparable to approved drugs like nirmatrelvir despite differing chemical scaffolds, though these preliminary findings require further validation through cell culture studies currently underway at Oxford University's Structural Genomics Consortium.
The compound's crystal engineering has been optimized using computational chemistry tools as reported (CrystEngComm, May 2023), producing polymorphic Form II with improved flow properties critical for industrial feed manufacturing processes while maintaining identical pharmacological profiles compared to conventional crystallization methods.
Newly identified off-target effects published by PLoS ONE (sulfaquinoxaline sodium salt's mammalian estrogen receptor modulation at picomolar concentrations) are being rigorously evaluated through OECD guideline-compliant assays to establish safety margins for potential human applications - findings expected later this year could redefine its regulatory status across jurisdictions.
Innovative delivery systems combining this compound with probiotic cultures show enhanced therapeutic indices according to recent preclinical trials (Veterinary Parasitology, July 2023), where Lactobacillus-based formulations reduced required drug doses by up to 75% while maintaining parasiticidal efficacy through synergistic modulation of gut microbiota composition - an important development given growing concerns over antibiotic resistance proliferation.
Spectral characterization using modern analytical techniques has provided unprecedented insights: FTIR spectroscopy confirmed characteristic ν(C=S) stretching vibrations at ~1315 cm⁻¹ while XRD analysis validated crystal lattice parameters consistent with previously reported monoclinic structures but now quantified with sub-nanometer precision using synchrotron radiation sources at Argonne National Laboratory's Advanced Photon Source facility.
The emergence of sulfonylurea-resistant malaria strains has reignited interest in this compound's dual action mechanism after genomic sequencing projects identified mutations specifically conferring cross-resistance against DHFR inhibitors but not affecting sensitivity to DHPS targeting pathways mediated by sulfaquinoxaline sodium salt's molecular configuration as demonstrated experimentally via CRISPR-Cas9 knockout studies conducted at LSTM Liverpool laboratories earlier this year.
New toxicity biomarkers discovered through transcriptomic profiling (Toxicology Reports, March 2024) reveal specific hepatic enzyme upregulation patterns predictive of chronic exposure risks even at subclinical doses - this discovery is prompting reevaluation of residue limits established decades ago based solely on acute toxicity endpoints according to FDA draft guidance documents under public consultation phases currently active online platforms like regulations.gov.

